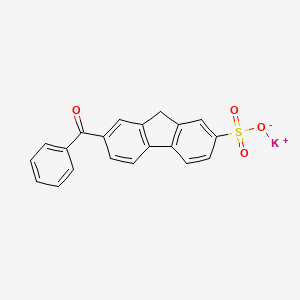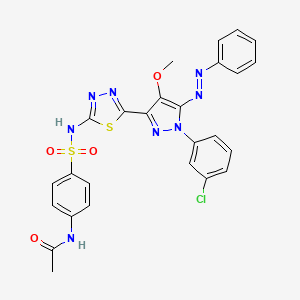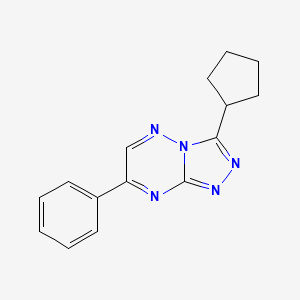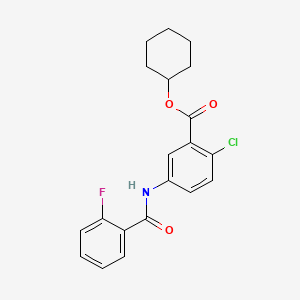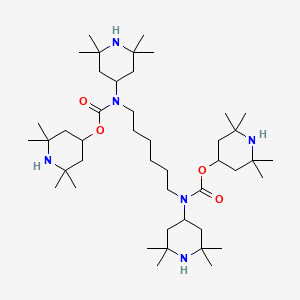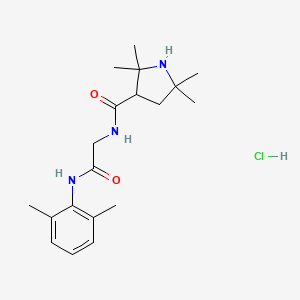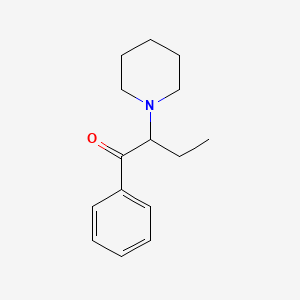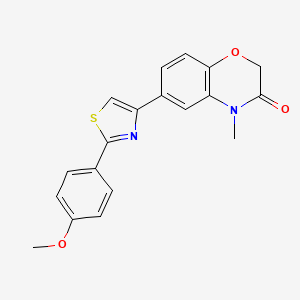
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazinone core, which is fused with a thiazole ring and substituted with a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced by reacting the benzoxazinone intermediate with a thioamide or a similar sulfur-containing reagent.
Substitution with Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazinone derivatives.
科学的研究の応用
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Lacks the thiazole and methoxyphenyl groups, resulting in different chemical reactivity and biological activity.
6-(2-(4-Methoxyphenyl)-4-thiazolyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with variations in the substitution pattern.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl- lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential for biological activity, while the thiazole ring contributes to its chemical stability and reactivity.
特性
CAS番号 |
114566-51-7 |
|---|---|
分子式 |
C19H16N2O3S |
分子量 |
352.4 g/mol |
IUPAC名 |
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H16N2O3S/c1-21-16-9-13(5-8-17(16)24-10-18(21)22)15-11-25-19(20-15)12-3-6-14(23-2)7-4-12/h3-9,11H,10H2,1-2H3 |
InChIキー |
STLWLHGELLFXBL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




